molecular formula C29H31N3O3 B2486823 2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034569-64-5

2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2486823
CAS RN: 2034569-64-5
M. Wt: 469.585
InChI Key: JAGOVWPHVPABMK-UHFFFAOYSA-N
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Description

The compound belongs to a class of complex organic molecules that often exhibit a wide range of biological activities. These compounds are typically synthesized through multi-step organic reactions, involving the formation of piperazine derivatives and the incorporation of benzo[de]isoquinoline dione moiety.

Synthesis Analysis

The synthesis of similar complex molecules often involves halocyclization reactions, as detailed by Yu. L. Zborovskii et al. (2011), where cyclization of related compounds by the action of halogens or sulfuryl chloride can yield hydrohalides and diones (Zborovskii et al., 2011).

Molecular Structure Analysis

Crystal structure analysis, such as the study by Z. G. Aliev et al. (1997), provides insights into the molecular conformation, arrangement, and interactions within crystals of similar compounds, aiding in understanding the molecular structure through X-ray structural analysis (Aliev et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving compounds with piperazine and benzo[de]isoquinoline dione moieties, such as ene-type reactions and radical cyclization, showcase the reactivity and the types of transformations these compounds can undergo. For instance, W. Bottomley et al. (1980) explored ene-type reactions indicating how acyl groups can be transferred in reactions involving similar structures (Bottomley et al., 1980).

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research has demonstrated the luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimide derivatives with piperazine substituents, closely related to the compound . These compounds exhibit fluorescence that can be modulated by pH, making them potential candidates for pH probes and studies involving PET from alkylated amine donors to naphthalimide moieties (Gan et al., 2003).

Cyclization Reactions

The cyclization of related compounds has been explored, showcasing the reactivity and functionalization potential of such structures through the action of halogens or sulfuryl chloride. These reactions lead to the formation of hydrohalides and further derivatization to produce compounds with varied biological and chemical properties (Zborovskii et al., 2011).

Fluorescent Ligands for Receptor Visualization

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, including the discussed compound's analogs, were synthesized and evaluated for their affinity to 5-HT1A receptors and fluorescence properties. These compounds have shown potential for visualizing 5-HT1A receptors overexpressed in cells, indicating their usefulness in receptor binding studies and cellular imaging (Lacivita et al., 2009).

Formaldehyde Detection

Derivatives of the discussed compound have been designed for rapid and facile fluorimetric detection of formaldehyde, offering advantages in terms of time efficiency compared to other derivatization reagents. This application highlights the compound's utility in developing sensitive and quick response sensors for environmental and analytical chemistry (Dong et al., 2016).

Heterocyclic Compound Synthesis

Research into the synthesis of functionalized heterocycles using derivatives of the discussed compound as intermediates emphasizes the versatility of these structures in organic synthesis. These studies provide insights into the methodologies for constructing complex heterocyclic systems, potentially useful in the development of pharmaceuticals and materials science (Kabirifard et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some piperazine derivatives act as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .

Future Directions

Future research could involve the synthesis of new derivatives of this compound, as well as the exploration of its potential biological activities .

properties

IUPAC Name

2-[2-[4-(5-phenylpentanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c33-26(15-5-4-10-22-8-2-1-3-9-22)31-19-16-30(17-20-31)18-21-32-28(34)24-13-6-11-23-12-7-14-25(27(23)24)29(32)35/h1-3,6-9,11-14H,4-5,10,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGOVWPHVPABMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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